molecular formula C11H11NO3 B13794783 Ethyl 2-[cyano(hydroxy)methyl]benzoate CAS No. 54932-68-2

Ethyl 2-[cyano(hydroxy)methyl]benzoate

Cat. No.: B13794783
CAS No.: 54932-68-2
M. Wt: 205.21 g/mol
InChI Key: NNVDPAPNLPPCAS-UHFFFAOYSA-N
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Description

Ethyl 2-[cyano(hydroxy)methyl]benzoate is an ortho-substituted benzoate ester characterized by a cyano (-CN) and hydroxymethyl (-CH₂OH) group on the benzene ring. This dual functionality imparts unique physicochemical properties, such as enhanced polarity and reactivity, compared to simpler alkyl benzoates.

Properties

CAS No.

54932-68-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-[cyano(hydroxy)methyl]benzoate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6,10,13H,2H2,1H3

InChI Key

NNVDPAPNLPPCAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanohydroxymethyl)benzoic acid ethyl ester typically involves the esterification of 2-(Cyanohydroxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:

2-(Cyanohydroxymethyl)benzoic acid+EthanolH2SO42-(Cyanohydroxymethyl)benzoic acid ethyl ester+Water\text{2-(Cyanohydroxymethyl)benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-(Cyanohydroxymethyl)benzoic acid ethyl ester} + \text{Water} 2-(Cyanohydroxymethyl)benzoic acid+EthanolH2​SO4​​2-(Cyanohydroxymethyl)benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the reaction mixture is often subjected to distillation to separate the ester product from the reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanohydroxymethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The cyanohydroxymethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: 2-(Cyanohydroxymethyl)benzoic acid and ethanol.

    Reduction: 2-(Aminomethyl)benzoic acid ethyl ester.

    Substitution: 2-(Cyanohydroxymethyl)benzoic acid amide.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Weight: 205.21 g/mol
  • IUPAC Name: Ethyl 2-[cyano(hydroxy)methyl]benzoate
  • CAS Number: 54932-68-2

The compound possesses a cyano group, a hydroxymethyl group, and an ester functional group, which contribute to its reactivity and potential applications in diverse chemical reactions.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical transformations that are essential for drug development.

  • Synthesis of Analgesics: The compound has been identified as a precursor in the synthesis of analgesic drugs such as Pregabalin. In a documented process, it reacts with bromine to yield key intermediates used in the production of this medication .
  • Antimicrobial Activity: Research indicates that compounds with cyano and hydroxymethyl functionalities exhibit antimicrobial properties. This compound could potentially be explored for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing more complex molecules through various reactions:

  • Nucleophilic Substitution Reactions: The presence of the cyano group allows for nucleophilic substitution reactions, making it useful in synthesizing other benzoate derivatives .
  • Functional Group Transformations: The hydroxymethyl group can undergo further transformations, enabling the synthesis of alcohols or aldehydes, which are crucial intermediates in organic synthesis.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry: this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities, such as improved thermal stability or reactivity.
  • Coatings and Adhesives: Its chemical structure may also allow it to function as a reactive diluent or additive in coatings and adhesives, improving adhesion properties or curing processes.

Case Study 1: Synthesis of Pregabalin

A notable case study involves the synthesis of Pregabalin from this compound. The process involves multiple steps:

  • Reaction with bromine to form an intermediate.
  • Subsequent transformations lead to the final product with high yield and purity.
    This method demonstrates the compound's utility in producing clinically relevant pharmaceuticals .

Case Study 2: Antimicrobial Screening

In a study evaluating various nitrile-containing compounds for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated promising activity, suggesting potential applications in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(Cyanohydroxymethyl)benzoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors. The cyanohydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-methyl-benzoate

  • Structure : Contains a methyl (-CH₃) group at the ortho position.
  • Molecular Weight : 164.21 g/mol .
  • Key Differences: The methyl group is electron-donating, increasing the benzoate’s hydrophobicity and reducing polarity compared to the cyano/hydroxymethyl substituents. Ethyl 2-methyl-benzoate lacks reactive functional groups, making it less versatile in synthetic applications.
  • Applications : Primarily used as a solvent or flavoring agent due to its low reactivity .

Ethyl 2-methoxybenzoate

  • Structure : Features a methoxy (-OCH₃) group at the ortho position.
  • Molecular Weight : 180.20 g/mol .
  • Key Differences: The methoxy group is moderately electron-donating, influencing spectroscopic properties (e.g., UV-Vis absorption) . Lacks the cyano group’s electron-withdrawing effect, resulting in slower hydrolysis rates of the ester bond.
  • Applications : Utilized in food additives and fragrance formulations .

Ethyl 2-cyano-2-phenylacetate

  • Structure: A phenylacetate derivative with a cyano group on the α-carbon.
  • Molecular Weight : 203.22 g/mol .
  • Key Differences: The cyano group is positioned on the acetate chain rather than the aromatic ring, altering electronic effects and reactivity. Demonstrates higher electrophilicity at the α-carbon, enabling nucleophilic additions (e.g., in pharmaceutical intermediates) .

Ethyl 4-(dimethylamino)benzoate

  • Structure: Contains a dimethylamino (-N(CH₃)₂) group at the para position.
  • Key Differences: The dimethylamino group is strongly electron-donating, enhancing solubility in polar solvents and accelerating photopolymerization reactions . In resin cements, this compound showed higher reactivity than methacrylate-based analogs, achieving superior degrees of conversion .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications
Ethyl 2-[cyano(hydroxy)methyl]benzoate -CN, -CH₂OH (ortho) ~207.22* High polarity, reactive ester group Pharmaceuticals, polymer initiators
Ethyl 2-methyl-benzoate -CH₃ (ortho) 164.21 Hydrophobic, stable Solvents, flavorings
Ethyl 2-methoxybenzoate -OCH₃ (ortho) 180.20 Moderate polarity, UV-active Food additives, fragrances
Ethyl 2-cyano-2-phenylacetate -CN (α-carbon) 203.22 Electrophilic α-carbon Synthetic intermediates
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ (para) 193.24 Electron-donating, photoactive Dental resins, adhesives

*Estimated based on structural analogs.

Key Research Findings

  • Reactivity: The cyano group in this compound enhances electrophilicity, facilitating nucleophilic attack at the ester carbonyl, while the hydroxymethyl group improves aqueous solubility .
  • Spectroscopic Properties : Substituents like -CN and -CH₂OH may induce solvatochromic shifts in UV-Vis spectra, similar to azo dyes in PLA/PET fibers .

Biological Activity

Ethyl 2-[cyano(hydroxy)methyl]benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 219.21 g/mol. Its structure features a benzoate moiety with a cyano and hydroxy group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it demonstrated efficacy against Ehrlich ascites carcinoma (EAC) cells in vivo. The compound's sodium salt exhibited antioxidant properties and showed promising results in inhibiting tumor growth.

A docking study revealed favorable interactions with key receptors involved in apoptosis pathways, suggesting that this compound may induce cancer cell death through multiple mechanisms .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In murine models, it showed significant inhibition of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy
    A study conducted by researchers evaluated the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results demonstrated that the compound effectively inhibited growth at low concentrations, supporting its use as a potential therapeutic agent for infections caused by resistant strains .
  • Evaluation of Anticancer Properties
    Another pivotal study focused on the anticancer effects of the sodium salt form of this compound against EAC cells. The study reported a significant reduction in tumor volume and increased survival rates in treated mice compared to controls, highlighting its therapeutic potential in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the cyano or hydroxy groups may enhance its potency and selectivity against specific targets.

Modification Effect on Activity
Hydroxyl group positionImproved inhibitory action against bacteria
Cyano group substitutionAltered anticancer efficacy

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